molecular formula Cl3PS B1216652 Thiophosphoryl chloride CAS No. 3982-91-0

Thiophosphoryl chloride

Cat. No. B1216652
CAS RN: 3982-91-0
M. Wt: 169.4 g/mol
InChI Key: WQYSXVGEZYESBR-UHFFFAOYSA-N
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Description

Thiophosphoryl chloride, with a chemical formula of PSCl₃, is a phosphorus compound that is important in various chemical reactions and studies. Its molecular structure has been analyzed through techniques such as electron diffraction, revealing significant details like phosphorus-chlorine and phosphorus-sulfur distances and the Cl-P-Cl angle, which are crucial for understanding its chemical behavior (Beach & Stevenson, 1938).

Synthesis Analysis

Thiophosphoryl chloride is synthesized from elemental sulfur and phosphorus trichloride in a reaction that allows for isotopic exchange, useful for creating radiolabeled compounds. This method provides a convenient approach to synthesizing high-specific-activity thiophosphoryl chloride, which is otherwise not readily available commercially (Slama et al., 1993).

Molecular Structure Analysis

The molecular structure of thiophosphoryl chloride has been extensively studied, providing insights into its symmetry and vibrational modes. The Raman spectrum analysis confirms its C3v-3m point group symmetry, and assignments of frequency shifts to specific modes of vibration have been made, contributing to a deeper understanding of its structure (Gerding & Westrik, 2010).

Chemical Reactions and Properties

Thiophosphoryl chloride acts as a donor towards metal chlorides, forming addition compounds with antimony pentachloride and sulfur trioxide, among others. Its reactivity has been studied in various contexts, including its behavior with aluminum chloride and bromide, highlighting its role in substitution reactions and adduct formation (Veer & Jellinek, 2010).

Physical Properties Analysis

The physical properties of thiophosphoryl chloride, such as its electron diffraction pattern, have been analyzed to determine the distances between atoms within the molecule and the angles formed by these bonds. This information is vital for understanding the compound's geometry and reactivity (Beach & Stevenson, 1938).

Chemical Properties Analysis

Thiophosphoryl chloride's chemical properties, including its reactivity with other compounds and its role in synthesis reactions, have been explored in various studies. For example, its ability to form adducts with metal halides and its application in the synthesis of heterocyclic compounds demonstrate its versatility and importance in organic and inorganic chemistry (Veer & Jellinek, 2010; Huang et al., 2000) (Huang et al., 2000).

Scientific Research Applications

Insecticide Production

  • Application Summary: Thiophosphoryl chloride is used in the industrial production of insecticides . It is used to thiophosphorylate organic compounds, a process that is widely applicable for amines and alcohols .
  • Methods of Application: Thiophosphoryl chloride is synthesized from phosphorus chloride. The most common synthesis, used in industrial manufacturing, involves directly reacting phosphorus trichloride with excess sulfur at 180 °C .
  • Results or Outcomes: The result of this process is the production of insecticides. The exact outcomes, including effectiveness and yield, would depend on the specific insecticide being produced and the precise conditions of the reaction .

N-Phosphorylation and N-Thiophosphorylation of Aminonucleosides

  • Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .
  • Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .
  • Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .

Synthesis of O-Ethyl Dichlorothiophosphate

  • Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .
  • Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .
  • Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .

Synthesis of Parathion

  • Application Summary: Thiophosphoryl chloride is used in the synthesis of parathion, a widely used organophosphate insecticide and acaricide .
  • Methods of Application: The synthesis involves the reaction of thiophosphoryl chloride with diethyl 4-nitrophenyl phosphate .
  • Results or Outcomes: The result of this process is the production of parathion. The exact outcomes, including effectiveness and yield, would depend on the specific conditions of the reaction .

Aqueous N-Phosphorylation and N-Thiophosphorylation of Unprotected Aminonucleosides

  • Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of unprotected aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .
  • Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .
  • Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .

Synthesis of O-Ethyl Dichlorothiophosphate

  • Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .
  • Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .
  • Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .

Synthesis of Parathion

  • Application Summary: Thiophosphoryl chloride is used in the synthesis of parathion, a widely used organophosphate insecticide and acaricide .
  • Methods of Application: The synthesis involves the reaction of thiophosphoryl chloride with diethyl 4-nitrophenyl phosphate .
  • Results or Outcomes: The result of this process is the production of parathion. The exact outcomes, including effectiveness and yield, would depend on the specific conditions of the reaction .

Aqueous N-Phosphorylation and N-Thiophosphorylation of Unprotected Aminonucleosides

  • Application Summary: Thiophosphoryl chloride is used in the aqueous N-phosphorylation and N-thiophosphorylation of unprotected aminonucleosides . This process is used in the synthesis of analogues of nucleoside monophosphates and phosphodiesters .
  • Methods of Application: The methodology involves the use of thiophosphoryl chloride as a (thio)phosphorylation agent on a series of generic amines. The thiophosphoramidates thus formed can then be S-alkylated to produce analogues of phosphodiester systems .
  • Results or Outcomes: The result of this process is the synthesis of analogues of nucleoside monophosphates and phosphodiesters. These analogues have a number of applications, including investigations of the roles of phosphate in the binding of nucleoside monophosphates to enzymes .

Synthesis of O-Ethyl Dichlorothiophosphate

  • Application Summary: Thiophosphoryl chloride is used in the synthesis of O-ethyl dichlorothiophosphate .
  • Methods of Application: The exact methods of application are not specified in the source, but it would involve a reaction between thiophosphoryl chloride and another compound to produce O-ethyl dichlorothiophosphate .
  • Results or Outcomes: The result of this process is the production of O-ethyl dichlorothiophosphate. The exact outcomes, including yield and purity, would depend on the specific conditions of the reaction .

Safety And Hazards

Thiophosphoryl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It may cause respiratory irritation and is harmful to aquatic life . It reacts with water or steam to produce toxic and corrosive fumes .

Future Directions

While specific future directions for Thiophosphoryl chloride are not mentioned in the search results, it continues to be a topic of research in various fields, including its use in the synthesis of other compounds .

properties

IUPAC Name

trichloro(sulfanylidene)-λ5-phosphane
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InChI

InChI=1S/Cl3PS/c1-4(2,3)5
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InChI Key

WQYSXVGEZYESBR-UHFFFAOYSA-N
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Canonical SMILES

P(=S)(Cl)(Cl)Cl
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Molecular Formula

Cl3PS
Record name THIOPHOSPHORYL CHLORIDE
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DSSTOX Substance ID

DTXSID3063253
Record name Phosphorothioic trichloride
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Molecular Weight

169.4 g/mol
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Physical Description

Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

125 °C @ 760 MM HG, 125 °C
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Solubility

SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction
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Density

1.635, Relative density (water = 1): 1.6
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Vapor Density

5.86 (AIR= 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9
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Product Name

Thiophosphoryl chloride

Color/Form

Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C

CAS RN

3982-91-0
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Melting Point

-35 °C
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Citations

For This Compound
1,230
Citations
G Cilento, DA Ramsay, RN Jones - Journal of the American …, 1949 - ACS Publications
… chlorideand thiophosphoryl chloride, Gerding and Westrik deduced that the sixth frequency for thiophosphoryl chloride should lie in the region of 240 cm.-1 and probably be masked …
Number of citations: 13 pubs.acs.org
RR Holmes, JA Forstner - Inorganic Chemistry, 1963 - ACS Publications
Reaction of PSCI3 with methylamine led to the formation of PS (NHCH3) s. Bjf varying pyrolysis conditions PS (NHCH3) a was made to yield [(CH3NH) 2PS] 2NCH3 and PS (NCH3)(…
Number of citations: 74 pubs.acs.org
PJ Christen, LM Van der Linde… - Recueil des Travaux …, 1959 - Wiley Online Library
The reaction of PSCl 3 , with alkylmagnesium halides has been studied. In the case of methyl‐, ethyl‐, propyl‐, butyl‐ and isobutyl‐magnesium halides compounds with formula (R 2 PS) …
Number of citations: 69 onlinelibrary.wiley.com
K Kuchitsu, T Moritani, Y Morino - Inorganic Chemistry, 1971 - ACS Publications
The bond lengths and angles for POFs, POCI3, and PSCI3 have been determinedby gas electron diffraction to be rg (PF)=» 1.524 o±0.003 A, rg (P-0)== 1.4356±0.006 A, and 9a (FPF)= …
Number of citations: 134 pubs.acs.org
VG Rozinov, MY Dmitrichenko… - Russian journal of general …, 2003 - Springer
… The method involves no formation of phosphoryl chloride and thiophosphoryl chloride, which facilitates isolation of the target products. The reactions of alkenylchlorophosphonium …
Number of citations: 1 link.springer.com
JS Ziomek, EA Piotrowski - The Journal of Chemical Physics, 1961 - pubs.aip.org
… The infrared and Raman spectra for'phosphoryl chloride, thiophosphoryl chloride, and phosphoryl … and infrared spectra of phosphoryl chloride, thiophosphoryl chloride, and phosphoryl …
Number of citations: 33 pubs.aip.org
HB Gottlieb - Journal of the American Chemical Society, 1932 - ACS Publications
… Thiophosphoryl chloride changed triphenyl phosphite into … of organic phosphite and thiophosphoryl chloride, warming the … The addition of sulfur with the aid of thiophosphoryl chloride, …
Number of citations: 32 pubs.acs.org
W Van der Veer, F Jellinek - Recueil des Travaux Chimiques …, 1968 - Wiley Online Library
… We tried to prepare adducts of thiophosphoryl chloride with several metal halides (for a preliminary account see ref. 16), but the only adducts that could be isolated were C13PS - SbCl5 …
Number of citations: 6 onlinelibrary.wiley.com
CM Timperley, N Cooper - Best Synthetic Methods, 2015 - Elsevier
… Aryl phosphorodichloridothionates can be prepared in excellent yields by treating thiophosphoryl chloride with the sodium salts of aromatic alcohols under two-phase conditions in the …
Number of citations: 3 www.sciencedirect.com
JY Beach, DP Stevenson - The Journal of Chemical Physics, 1938 - pubs.aip.org
… THIOPHOSPHORYL CHLORIDE The thiophosphoryl chloride used in this investigation was an Eastman product purified by repeated fractional distillation in vacuo by Mr. FB Jennings. …
Number of citations: 33 pubs.aip.org

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